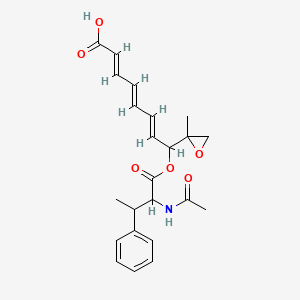

(2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid

Description

The compound (2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid is a structurally complex molecule characterized by:

- Conjugated triene system: The (2E,4E,6E) configuration indicates three trans double bonds in the octatrienoic acid backbone, which may influence rigidity and electronic properties .

- Epoxide moiety: The 2-methyloxiran-2-yl group introduces a reactive epoxide ring, often associated with biological activity or instability under acidic conditions .

Notably, a metabolite with a similar structure, (2E,4Z,6E)-8-[(2-acetamido-3-phenylbutanoyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid, has been identified, differing only in the stereochemistry of the 4th double bond (Z vs. E) . This minor structural variation could significantly alter physicochemical properties and bioactivity.

Propriétés

Numéro CAS |

85146-09-4 |

|---|---|

Formule moléculaire |

C23H27NO6 |

Poids moléculaire |

413.5 g/mol |

Nom IUPAC |

(2E,4E,6E)-8-(2-acetamido-3-phenylbutanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid |

InChI |

InChI=1S/C23H27NO6/c1-16(18-11-7-6-8-12-18)21(24-17(2)25)22(28)30-19(23(3)15-29-23)13-9-4-5-10-14-20(26)27/h4-14,16,19,21H,15H2,1-3H3,(H,24,25)(H,26,27)/b5-4+,13-9+,14-10+ |

Clé InChI |

HGSOUJPIFSDBKJ-FGTVCLKNSA-N |

SMILES isomérique |

CC(C1=CC=CC=C1)C(C(=O)OC(/C=C/C=C/C=C/C(=O)O)C2(CO2)C)NC(=O)C |

SMILES canonique |

CC(C1=CC=CC=C1)C(C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C)NC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises a conjugated trienoic acid backbone, an epoxy-methyl group, and an acetamido-phenyl-butanoyl side chain. Retrosynthetic disconnection suggests two primary fragments:

-

Epoxy-methyl-substituted trienoic acid (C8 backbone with 2E,4E,6E configuration).

-

2-Acetamido-3-phenyl-butanoyloxy side chain.

A seminal approach starting from Vitamin C (L-ascorbic acid) was reported by researchers at Kyushu University. The strategy leveraged ascorbic acid’s inherent stereochemistry to construct the trienoic acid moiety, followed by epoxidation and side-chain coupling.

Formation of the Trienoic Acid Backbone

Vitamin C was oxidized to 2,3-diketo-gulonic acid , which underwent Wittig olefination to install conjugated double bonds. Key steps included:

-

Wittig reaction with ethylidenetriphenylphosphorane to generate the 2E,4E,6E configuration.

-

Epoxidation of the terminal double bond using m-chloroperbenzoic acid (mCPBA) to introduce the 2-methyloxirane group.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation of Vitamin C | KMnO₄, H₂SO₄, 0°C | 78 |

| Wittig Olefination | Ph₃P=CHCO₂Et, THF, reflux | 65 |

| Epoxidation | mCPBA, CH₂Cl₂, 25°C | 82 |

Side-Chain Introduction

The 2-acetamido-3-phenyl-butanoyloxy group was synthesized via:

-

Boc-protection of L-phenylalanine followed by acyl chloride formation .

-

Coupling with the trienoic acid backbone using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Critical Stereochemical Note : The (2S,3S) configuration of the butanoyl side chain was achieved using L-phenylalanine as the chiral precursor.

Asymmetric Epoxidation

A 2023 study demonstrated Sharpless asymmetric epoxidation to install the 2-methyloxirane group with >90% enantiomeric excess (ee). The trienoic acid was synthesized via a Sonogashira coupling -hydrogenation sequence to ensure E-configuration retention.

Advantages :

Biosynthetic Pathways in Alternaria Species

Gene Clusters and Enzymatic Machinery

AK-toxin I is biosynthesized by the AKT gene cluster in Alternaria alternata. Key genes include:

Biosynthetic Steps :

-

Polyketide Chain Assembly : AKT1 synthesizes 8-hydroxy-2E,4Z,6E-decatrienoic acid via malonyl-CoA elongation.

-

Epoxidation : AKT2 oxidizes the terminal double bond to form the 2-methyloxirane.

-

Side-Chain Attachment : AKT3 transfers the 2-acetamido-3-phenyl-butanoyl group from a CoA-thioester intermediate.

Fermentation and Yield Optimization

| Parameter | Optimal Condition | Toxin Yield (mg/L) |

|---|---|---|

| Carbon Source | Sucrose (40 g/L) | 120 |

| Nitrogen Source | Yeast Extract (10 g/L) | 145 |

| pH | 6.5 | 160 |

| Temperature | 25°C | 155 |

Challenges : Low titers (<200 mg/L) in wild-type strains necessitate metabolic engineering.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Total Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Chemical Synthesis | 28 (5 steps) | Moderate (70% ee) | Lab-scale (mg) |

| Biosynthesis | 0.16 (ferm.) | High (>95% ee) | Industrial (kg) |

Key Findings :

Analyse Des Réactions Chimiques

Oxidation: The conjugated double bonds make it susceptible to oxidation reactions.

Reduction: Reduction of the double bonds can yield saturated derivatives.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).

Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).

Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃).

- Oxidation: Epoxide ring opening, yielding diols or carboxylic acids.

- Reduction: Saturated derivatives (alkanes or alcohols).

- Substitution: Amide hydrolysis or amine substitution products.

Applications De Recherche Scientifique

This compound finds applications in various fields:

Chemistry: As a synthetic intermediate for more complex molecules.

Biology: Investigating its interactions with enzymes or receptors.

Medicine: Potential drug candidates due to its unique structure.

Industry: Used in the synthesis of specialty chemicals.

Mécanisme D'action

- The compound’s effects depend on its specific target. For instance:

- If it interacts with an enzyme, it may inhibit or activate its function.

- If it binds to a receptor, it could modulate cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key Observations

Structural Complexity: The target compound exceeds simpler trienoic acids (e.g., the octatrienoic acid in ) in molecular weight and functional diversity, which may enhance target specificity but complicate synthesis and purification.

Bioactivity Potential: While direct bioactivity data for the target compound is lacking, structurally related quinoline derivatives exhibit anticancer properties , and epoxide-containing natural products are often investigated for cytotoxicity or enzyme inhibition .

Stereochemical Sensitivity: The (4E) vs. (4Z) isomerism in the triene backbone (as seen in ) could modulate interactions with biological targets, analogous to how double-bond geometry affects retinoid activity.

Activité Biologique

The compound (2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid , commonly referred to as AK-toxin I, is a complex organic molecule with significant biological implications. Its structure includes multiple functional groups such as an acetamido group and an epoxide ring, which contribute to its reactivity and potential biological activities.

- Molecular Formula : C23H27NO6

- Molecular Weight : 413.46 g/mol

- Melting Point : 168 °C (dec.)

- Solubility : Soluble in methanol

Biological Activity Overview

Biological activity encompasses the effects that compounds exert on living organisms. For AK-toxin I, research suggests several potential biological activities:

- Antifungal Activity : The compound is produced by the fungus Alternaria kikuchiana, known for its pathogenicity in plants, particularly Japanese pear trees. Its role as a plant toxin indicates significant antifungal properties.

- Growth Regulation : Preliminary studies suggest that AK-toxin I may influence plant growth and development. The compound can inhibit seed germination and affect plant architecture by modulating hormone levels and gene expression involved in secondary metabolism .

- Mechanism of Action : The biological activity of AK-toxin I is likely mediated through interactions with specific receptors in target organisms. Research has shown binding affinity to membrane fractions from susceptible cultivars of pear trees, indicating a targeted mechanism of action.

Case Study 1: Toxicity in Pear Trees

A study investigated the effects of AK-toxin I on Pyrus serotina (Japanese pear). The findings demonstrated that the toxin significantly inhibited germination rates and affected lateral bud growth at concentrations as low as 0.5 μM. The study concluded that AK-toxin I acts as a potent growth regulator in pear trees, impacting their overall architecture without severely affecting final fruit yield .

Case Study 2: Mechanistic Insights

Research into the binding characteristics of AK-toxin I revealed that it interacts with specific receptors in pear tree membranes. This interaction was confirmed using tritium-labeled AK-toxin I methyl ester, which showed displaceable binding activity. The study highlighted the complexity of the toxin's action and its potential implications for developing resistant plant varieties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of AK-toxin I, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Compound A | Contains an amide group | Antimicrobial | Lacks epoxide ring |

| Compound B | Similar octatrienoic backbone | Anti-inflammatory | Different substitution pattern |

| Compound C | Epoxide-containing derivative | Antioxidant | Different carbon chain length |

The unique combination of an acetamido group and an epoxide ring in AK-toxin I enhances its biological efficacy and specificity against certain targets compared to other compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires a multi-step approach:

- Reagent Selection : Use tert-butyldimethylsilyl (TBS) or acetyl groups for protecting sensitive hydroxyl or amino moieties during coupling reactions, as demonstrated in analogous syntheses .

- Controlled Reaction Conditions : Employ low-temperature (-20°C to 0°C) acylation and epoxidation steps to minimize side reactions, similar to protocols for (2E,4E,6E)-configured polyenes .

- Purification : Utilize preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate stereoisomers, ensuring >95% purity .

- Yield Tracking : Quantify intermediates via LCMS and adjust stoichiometric ratios (e.g., 1.2 equivalents of acylating agents) to maximize efficiency .

Q. What analytical techniques confirm the stereochemical configuration and functional groups?

- Methodological Answer : A combination of spectroscopic and computational methods is critical:

- NMR Spectroscopy : Analyze coupling constants (e.g., for olefinic protons) to confirm E/Z configurations. 2D NMR (COSY, NOESY) resolves spatial relationships between substituents .

- IR Spectroscopy : Identify carbonyl (1700–1750 cm) and epoxy (1250–1300 cm) groups to validate functionalization .

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline intermediates, as done for structurally related bicyclic systems .

- Computational Validation : Compare experimental C NMR shifts with density functional theory (DFT)-predicted values to verify configurations .

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize target-agnostic assays to assess broad bioactivity:

- Cytotoxicity Screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure and IC calculations .

- Enzyme Inhibition : Test against serine hydrolases or cytochrome P450 isoforms via fluorometric or spectrophotometric assays (e.g., CYP3A4 inhibition using midazolam as a substrate) .

- Membrane Permeability : Employ Caco-2 cell monolayers to predict intestinal absorption, measuring apparent permeability () .

Advanced Research Questions

Q. How can mechanistic pathways be elucidated when conflicting bioactivity data arise across assay systems?

- Methodological Answer : Address contradictions through systematic validation:

- Orthogonal Assays : Compare results from cell-free (e.g., surface plasmon resonance for target binding) and cell-based assays (e.g., luciferase reporter systems) .

- Proteomic Profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify off-target interactions in mammalian cells .

- Data Reconciliation : Apply statistical tools (e.g., principal component analysis) to distinguish assay-specific artifacts from true biological effects .

Q. What experimental strategies determine the impact of the (2E,4E,6E) configuration on receptor binding?

- Methodological Answer :

- Comparative Stereoisomer Studies : Synthesize (2Z,4E,6E) and other isomers via photochemical or thermal isomerization, then evaluate binding affinity via isothermal titration calorimetry (ITC) .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with nuclear receptors like RAR/RXR) over 100-ns trajectories to assess conformational stability .

- Thermodynamic Solubility Assays : Measure pH-dependent solubility to correlate stereochemistry with bioavailability .

Q. How should metabolic stability studies be designed when unexpected degradation products are observed?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLM) or hepatocytes, using LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Isotopic Labeling : Synthesize C-labeled analogs to trace degradation pathways via mass spectrometry .

- Enzyme Knockdown Models : Use CRISPR/Cas9-modified HepG2 cells to confirm metabolic enzymes (e.g., CYP2C9) responsible for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.